6-Isopropyl-1H-purine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

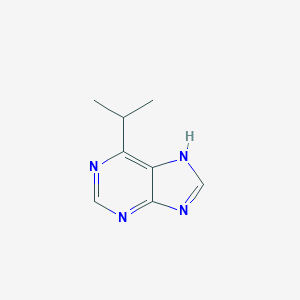

6-Isopropyl-1H-purine is an organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of an isopropyl group attached to the sixth position of the purine ring. It has the molecular formula C8H10N4 and a molar mass of 162.19 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-1H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of purine with isopropyl halides under basic conditions. For instance, purine can be treated with isopropyl bromide in the presence of a strong base like sodium hydride or potassium carbonate to yield this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

化学反応の分析

**Types of Reactions:

生物活性

6-Isopropyl-1H-purine, a purine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action, emphasizing its anti-cancer properties and kinase inhibition.

Synthesis

The synthesis of this compound involves various methods, including one-pot reactions that yield tri-substituted purines. These synthetic routes have been optimized to enhance yield and purity, facilitating biological testing .

Antiproliferative Effects

This compound has been evaluated for its antiproliferative effects against various cancer cell lines, particularly Jurkat (T-cell leukemia) and K562 (chronic myeloid leukemia) cells. The compound demonstrated significant cytotoxicity with IC50 values of 29 µM for Jurkat cells and 120 µM for K562 cells .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat | 29 |

| K562 | 120 |

The mechanism by which this compound induces cell death appears to be primarily through apoptosis. This was evidenced by flow cytometry analyses showing an increase in the sub-G1 population of treated cells, indicative of apoptotic death . Additionally, the compound was shown to activate caspases, crucial enzymes in the apoptotic pathway. Pre-treatment with a pan-caspase inhibitor significantly reduced cell death, confirming that apoptosis is a key mechanism of action .

Figure 1: Apoptotic Pathway Induction by this compound

Apoptotic Pathway (Illustration for representation purposes)

Kinase Inhibition

One of the notable findings regarding this compound is its selective inhibition of the DAPK1 kinase. DAPK1 plays a crucial role in mediating apoptosis and cellular stress responses. The compound exhibited an IC50 value of 2.5 µM against DAPK1, marking it as a selective inhibitor compared to other known kinase inhibitors that target multiple kinases .

Table 2: Kinase Inhibition Profile of this compound

| Kinase | IC50 (µM) |

|---|---|

| DAPK1 | 2.5 |

| Other Kinases | Not Significant |

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in cancer treatment. In vitro assays demonstrated that this compound not only inhibits cancer cell proliferation but also alters cell cycle progression and induces apoptosis through specific signaling pathways involving DAPK1 .

Study Example

In a comparative analysis, this compound was tested alongside other purine derivatives. Results indicated that while several compounds exhibited antiproliferative activity, none matched the potency or selectivity towards DAPK1 as observed with this specific purine derivative .

特性

IUPAC Name |

6-propan-2-yl-7H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-5(2)6-7-8(11-3-9-6)12-4-10-7/h3-5H,1-2H3,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJZJRXHVYRKDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=NC=N1)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。